Avapritinib

GIST PDGFRA D842V Kinase Inhibition

Avapritinib (BLU-285) is a Type I kinase inhibitor targeting the active kinase conformation with sub-nanomolar potency against KIT D816V (IC50 0.27 nM) and PDGFRA D842V (IC50 0.24 nM). Unlike Type II inhibitors (imatinib, sunitinib) that bind inactive conformations and fail against these activation loop mutations, avapritinib exploits a unique Gα-pocket binding mode validated by crystallography. It is the essential positive control for PDGFRA D842V GIST models, the reference standard for KIT D816V systemic mastocytosis/AML research, and a benchmark for CNS-penetrant kinase inhibitor PK/PD studies. Procure only high-purity, authenticated material for reproducible preclinical results.

Molecular Formula C26H27FN10
Molecular Weight 498.6 g/mol
CAS No. 1703793-34-3
Cat. No. B605698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvapritinib
CAS1703793-34-3
SynonymsBLU-285;  BLU 285;  BLU285, Avapritinib
Molecular FormulaC26H27FN10
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
InChIInChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1
InChIKeyDWYRIWUZIJHQKQ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avapritinib (CAS 1703793-34-3) Baseline Overview: A Mutation-Specific Type I Kinase Inhibitor


Avapritinib (BLU-285) is an orally bioavailable Type I kinase inhibitor that selectively targets activation loop mutant kinases, specifically KIT D816V and PDGFRA D842V, with sub-nanomolar potency [1]. It is distinguished by its unique binding mode to the active kinase conformation and its ability to address primary resistance mutations that render earlier-generation inhibitors ineffective [2]. Avapritinib is currently approved for PDGFRA exon 18 mutant GIST (including D842V) and advanced systemic mastocytosis driven by KIT D816V [3].

Why Avapritinib Cannot Be Substituted by Other KIT or PDGFRA Inhibitors


Generic substitution among kinase inhibitors is not feasible due to profound differences in mutation-specific potency and binding mechanisms. Avapritinib is a Type I inhibitor that binds the active kinase conformation, while many earlier agents (e.g., imatinib) are Type II inhibitors that bind the inactive conformation [1]. This mechanistic difference is critical for targeting activation loop mutations like PDGFRA D842V and KIT D816V, which lock the kinase in an active state and confer primary resistance to Type II inhibitors [2]. Consequently, imatinib, sunitinib, and regorafenib exhibit minimal to no clinical activity against these specific mutations, whereas avapritinib demonstrates profound efficacy [3].

Avapritinib Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Potency Against PDGFRA D842V: Avapritinib vs. Imatinib, Sunitinib, Regorafenib

Avapritinib potently inhibits PDGFRA D842V with an IC50 of 0.24 nM [1]. In contrast, imatinib, sunitinib, and regorafenib are ineffective against this mutation, which confers primary resistance to these earlier-generation TKIs [2].

GIST PDGFRA D842V Kinase Inhibition

Clinical Efficacy in PDGFRA D842V-Mutant GIST: Avapritinib vs. Historical TKIs

In the phase 1 NAVIGATOR trial, avapritinib demonstrated an Overall Response Rate (ORR) of 91% and a median Progression-Free Survival (mPFS) of 34.0 months in patients with PDGFRA D842V-mutant GIST [1]. Historical data for imatinib, sunitinib, and regorafenib in this specific mutation show minimal activity, with mPFS estimates of only 3-6 months and median Overall Survival (OS) of approximately 15 months [2].

GIST PDGFRA D842V Clinical Trial

Superior Efficacy in Advanced Systemic Mastocytosis: Avapritinib vs. Midostaurin

A matching-adjusted indirect comparison (MAIC) study found that avapritinib significantly improved Overall Survival (OS) compared to midostaurin, with an adjusted hazard ratio of 0.44 (95% CI: 0.25-0.76) [1]. Additionally, the odds of achieving an Overall Response (ORR) were 4.06 times higher with avapritinib (adjusted odds ratio 4.06, 95% CI: 3.09-5.33) [2].

Systemic Mastocytosis KIT D816V Clinical Comparison

CNS Penetrance: Avapritinib Crosses the Blood-Brain Barrier

Avapritinib has demonstrated effective blood-brain barrier penetration in both preclinical mouse models and human studies, a property not consistently observed with other KIT/PDGFRA inhibitors [1]. This is a key differentiator for targeting PDGFRA-altered high-grade gliomas, where CNS exposure is critical.

Pharmacokinetics Blood-Brain Barrier CNS Penetration

Avapritinib Application Scenarios: Translating Quantitative Differentiation into Research and Procurement Decisions


Investigating PDGFRA D842V-Driven GIST Models In Vitro and In Vivo

Given its unique, potent activity against PDGFRA D842V (IC50 0.24 nM) and the established resistance of this mutation to imatinib and sunitinib [1], avapritinib is the required positive control and experimental agent for any preclinical study modeling PDGFRA exon 18 mutant GIST. It is essential for validating PDGFRA D842V dependency in novel cell lines or patient-derived xenograft (PDX) models.

Preclinical Development of Next-Generation Inhibitors Targeting the Gα-Pocket

Crystallography studies have revealed that avapritinib binds to a distinct sub-pocket (the Gα-pocket) in KIT and PDGFRA [1]. This structural information is critical for medicinal chemistry programs aiming to design novel inhibitors that overcome acquired resistance or limit blood-brain barrier penetration. Avapritinib serves as both a structural template and a benchmark for potency (KIT D816V IC50 0.27 nM).

Exploring KIT D816V as a Therapeutic Target in Systemic Mastocytosis and AML

Avapritinib's high potency and selectivity for KIT D816V (IC50 0.27 nM) and its demonstrated clinical superiority over midostaurin (HR for OS 0.44) [1] position it as the reference standard for investigating KIT D816V biology in systemic mastocytosis and acute myeloid leukemia (AML). It should be prioritized for use in combination studies and for evaluating novel biomarkers of response and resistance.

Investigating CNS Penetration of Kinase Inhibitors in Glioma Models

The confirmed blood-brain barrier penetration of avapritinib, coupled with its activity against PDGFRA alterations found in a subset of high-grade gliomas [1], makes it a valuable tool compound for studying the pharmacokinetics and pharmacodynamics of CNS-penetrant kinase inhibitors. It can be used to benchmark the brain exposure required for target engagement and tumor growth inhibition in orthotopic glioma models.

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